molecular formula C8H7FO3 B8165197 4-Fluoro-3-D3-methoxybenzoic acid

4-Fluoro-3-D3-methoxybenzoic acid

Cat. No.: B8165197
M. Wt: 173.16 g/mol
InChI Key: LWGCZCMLPRMKIZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-D3-methoxybenzoic acid is a fluorinated derivative of benzoic acid, characterized by the presence of a fluorine atom and a D3-methoxy group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of 3-D3-methoxybenzoic acid using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Halogen Exchange: Another method involves halogen exchange reactions, where a halogen atom on a precursor molecule is replaced with fluorine using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production typically involves large-scale fluorination processes, ensuring high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or halides, along with catalysts like palladium, are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Amines, halides, and other substituted benzoic acids.

Scientific Research Applications

4-Fluoro-3-D3-methoxybenzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-3-D3-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid: Similar structure but different position of the fluorine atom.

  • 4-Fluoro-3-methoxybenzoic acid: Another positional isomer with the fluorine and methoxy groups swapped.

Uniqueness: 4-Fluoro-3-D3-methoxybenzoic acid is unique due to its specific arrangement of fluorine and methoxy groups, which can influence its reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

4-fluoro-3-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCZCMLPRMKIZ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.